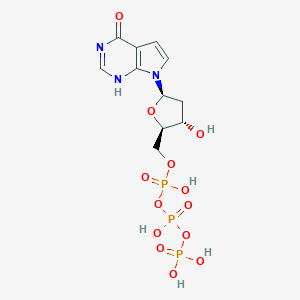
7-Deaza-2'-deoxyinosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-2'-deoxyinosine triphosphate (7-ddITP) is a modified nucleoside triphosphate that has gained significant attention in the field of molecular biology and biochemistry. This modified nucleotide has unique properties that make it an attractive tool for various applications, including DNA sequencing, polymerase chain reaction (PCR), and other molecular biology techniques.
Wirkmechanismus
The mechanism of action of 7-Deaza-2'-deoxyinosine triphosphate involves its incorporation into the growing DNA strand during DNA synthesis. Once incorporated, it functions as a reversible terminator, which prevents further extension of the DNA strand. This property is essential for accurate DNA sequencing and other molecular biology techniques.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate are not well understood. However, studies have shown that it can inhibit the activity of DNA polymerase and other enzymes involved in DNA synthesis. It has also been shown to induce DNA damage and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Deaza-2'-deoxyinosine triphosphate in lab experiments is its ability to improve the accuracy and sensitivity of DNA sequencing and other molecular biology techniques. It also allows for the selective incorporation of the modified nucleotide into the growing DNA strand, which can be useful for various applications. However, one of the limitations of using 7-Deaza-2'-deoxyinosine triphosphate is its high cost compared to other nucleotides.
Zukünftige Richtungen
There are several future directions for 7-Deaza-2'-deoxyinosine triphosphate research, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its role in DNA repair and replication. Additionally, further studies are needed to understand the biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate and its potential applications in various fields of research.
Conclusion
In conclusion, 7-Deaza-2'-deoxyinosine triphosphate is a modified nucleoside triphosphate that has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. Its unique properties make it an attractive tool for various applications, and its potential as an anticancer agent and its role in DNA repair and replication are areas of future research. However, its high cost compared to other nucleotides is a limitation that needs to be addressed.
Synthesemethoden
7-Deaza-2'-deoxyinosine triphosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing 7-Deaza-2'-deoxyinosine triphosphate is chemical synthesis, which involves the use of various reagents and solvents to produce the desired product.
Wissenschaftliche Forschungsanwendungen
7-Deaza-2'-deoxyinosine triphosphate has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. In DNA sequencing, 7-Deaza-2'-deoxyinosine triphosphate is used as a reversible terminator, which allows for the accurate detection of nucleotide incorporation during the sequencing process. In PCR, 7-Deaza-2'-deoxyinosine triphosphate is used as a substrate for DNA polymerase, which allows for the selective incorporation of the modified nucleotide into the growing DNA strand.
Eigenschaften
CAS-Nummer |
136120-28-0 |
|---|---|
Produktname |
7-Deaza-2'-deoxyinosine triphosphate |
Molekularformel |
C11H16N3O13P3 |
Molekulargewicht |
491.18 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
QLCZUJVRPNFETQ-DJLDLDEBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
7-deaza-2'-deoxyinosine triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





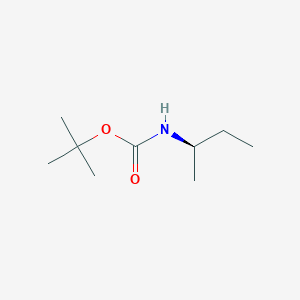




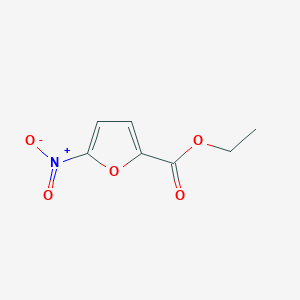
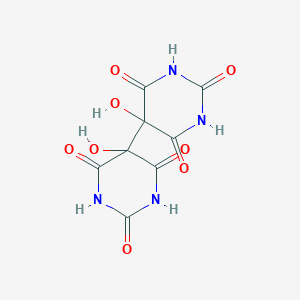

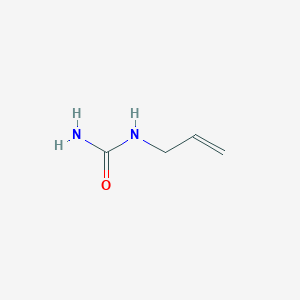
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)

